molecular formula C25H33N3O2 B3942073 4-(4-morpholinyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]benzamide

4-(4-morpholinyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]benzamide

Cat. No. B3942073
M. Wt: 407.5 g/mol
InChI Key: YFJDDEGSIGHFJK-UHFFFAOYSA-N
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Description

The compound you mentioned seems to be a complex organic molecule. Organic molecules often have a carbon backbone and can contain elements like hydrogen, oxygen, nitrogen, and more. They can have various functional groups that determine their chemical properties and reactivity .


Synthesis Analysis

The synthesis of complex organic molecules often involves multiple steps, each requiring specific reagents and conditions. Common methods for forming amide bonds, for example, include the reaction of a carboxylic acid with an amine .


Molecular Structure Analysis

The molecular structure of an organic compound is determined by the arrangement of its atoms and the bonds between them. This structure can be analyzed using various techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .


Chemical Reactions Analysis

The chemical reactions that a compound can undergo are largely determined by its functional groups. For example, amides can be hydrolyzed under acidic or basic conditions .


Physical And Chemical Properties Analysis

Physical properties of a compound include characteristics like melting point, boiling point, and density. Chemical properties refer to a substance’s reactivity, such as its acidity or basicity .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific compound and the system in which it is acting .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds may be toxic or corrosive. Safety data sheets (SDS) provide information on the hazards of a substance, as well as how to handle it safely .

Future Directions

The future directions for research on a specific compound would depend on its properties and potential applications. This could involve studying its mechanism of action further, exploring its potential uses, or developing new synthesis methods .

properties

IUPAC Name

4-morpholin-4-yl-N-[1-(3-phenylpropyl)piperidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O2/c29-25(22-10-12-24(13-11-22)28-16-18-30-19-17-28)26-23-9-5-15-27(20-23)14-4-8-21-6-2-1-3-7-21/h1-3,6-7,10-13,23H,4-5,8-9,14-20H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFJDDEGSIGHFJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCCC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-morpholinyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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